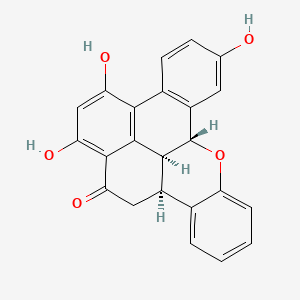

Ohioensin-A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ohioensin-A is a member of hydroxyisoflavans.

This compound is a natural product found in Polytrichum pallidisetum and Polytrichastrum alpinum with data available.

Biologische Aktivität

Ohioensin-A, a compound derived from the moss Polytrichum species, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified as a benzonaphthoxanthenone, a type of natural product that exhibits significant biological properties. It is primarily isolated from the Antarctic moss Polyerichastrum alpinum and related species like Polytrichum formosum. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. A study showed that it can suppress the expression of adhesion molecules induced by tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells (VSMCs). This suppression is crucial as it may reduce leukocyte recruitment and progression of atherosclerosis. The following table summarizes key findings related to its anti-inflammatory activity:

| Concentration (μg/ml) | VCAM-1 Expression Inhibition (%) | ICAM-1 Expression Inhibition (%) |

|---|---|---|

| 0.1 | 20 | 25 |

| 1 | 40 | 45 |

| 10 | 60 | 70 |

The results indicate that this compound effectively reduces TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in a dose-dependent manner .

2. Antioxidant Activity

This compound has also been shown to exhibit antioxidant properties by reducing intracellular reactive oxygen species (ROS) production. This activity is significant as excessive ROS can lead to cellular damage and inflammation. The compound's ability to modulate oxidative stress pathways further supports its potential as a therapeutic agent against oxidative stress-related diseases .

3. Cytotoxic Effects on Cancer Cells

This compound displays cytotoxicity against various cancer cell lines, including murine leukemia (PS) and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through the activation of specific signaling pathways, which could be leveraged for developing anti-cancer therapies .

Molecular Docking Studies

Molecular docking studies have identified key interactions between this compound and several biological targets, including:

- Androgen Receptor (AR)

- Estrogen Receptor (ESR1)

- Mitogen-Activated Protein Kinase 3 (MAPK3)

- AKT1

These interactions suggest that this compound may influence pathways associated with cancer progression and hormonal regulation .

Case Study: Anti-inflammatory Mechanism

In a controlled laboratory setting, VSMCs were treated with TNF-α to induce inflammation. Subsequent treatment with this compound resulted in a significant decrease in monocyte adhesion to VSMCs, highlighting its potential role in preventing vascular inflammation:

- Control Group (without treatment) : High monocyte adhesion observed.

- This compound Treated Group : Marked reduction in monocyte adhesion compared to control.

This case study reinforces the compound's efficacy in modulating inflammatory responses at the cellular level .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ohioensin-A exhibits several significant biological activities, making it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have shown that it effectively scavenges free radicals and reduces reactive oxygen species (ROS) production .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory actions, specifically in inhibiting the expression of adhesion molecules in vascular smooth muscle cells. This mechanism suggests potential applications in treating inflammatory conditions such as atherosclerosis .

- Cytotoxicity Against Tumor Cells : this compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent. Studies have reported its effectiveness against lung carcinoma and breast adenocarcinoma cells .

Antioxidant Capacity Evaluation

A study evaluating the antioxidant capacity of this compound utilized several assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited significant antioxidant activity with an IC50 value of 56.8 µg/mL for DPPH scavenging .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 56.8 ± 0.8 | 103.98 ± 9.8 |

| Ohioensin F | 45.0 ± 1.0 | 90.5 ± 2.0 |

Anti-inflammatory Mechanisms

Research on the anti-inflammatory properties of this compound revealed its ability to suppress TNF-α-induced expression of adhesion molecules such as VCAM-1 and ICAM-1 in vascular smooth muscle cells. This inhibition was dose-dependent, highlighting its potential therapeutic role in preventing atherosclerosis .

| Treatment Concentration (µg/mL) | VCAM-1 Expression (%) | ICAM-1 Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| 0.1 | 75 | 70 |

| 1 | 50 | 45 |

| 10 | 30 | 25 |

Potential Therapeutic Applications

Given its diverse biological activities, this compound presents potential applications in:

- Pharmaceutical Development : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into pharmaceuticals targeting oxidative stress-related diseases and inflammatory conditions.

- Cosmetic Industry : Its antioxidant capacity makes it a suitable candidate for inclusion in cosmetic formulations aimed at reducing skin aging and damage caused by oxidative stress.

- Cancer Therapy : The cytotoxic effects against tumor cell lines position this compound as a promising lead compound for cancer drug development.

Eigenschaften

CAS-Nummer |

121353-47-7 |

|---|---|

Molekularformel |

C23H16O5 |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1 |

InChI-Schlüssel |

DBGJQYIYUBGFLT-GQIHDASDSA-N |

SMILES |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Isomerische SMILES |

C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Kanonische SMILES |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.